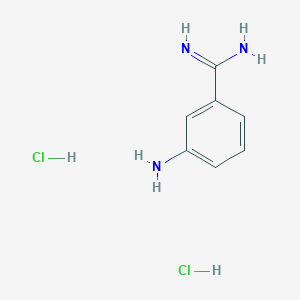

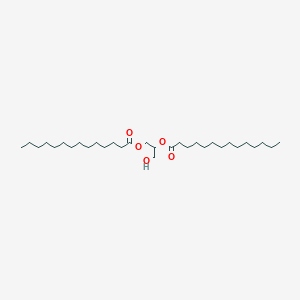

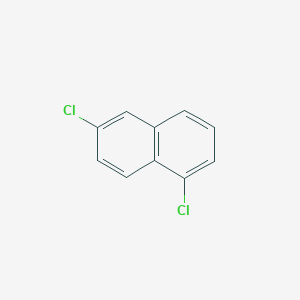

![molecular formula C₃₂H₃₄N₂O₄S B052984 1H-苯并[e]吲哚鎓,2-[6-(乙酰苯胺)-1,3,5-己三烯基]-1,1-二甲基-3-(4-磺丁基)-,内盐 CAS No. 63450-66-8](/img/structure/B52984.png)

1H-苯并[e]吲哚鎓,2-[6-(乙酰苯胺)-1,3,5-己三烯基]-1,1-二甲基-3-(4-磺丁基)-,内盐

描述

The compound belongs to the family of Indocyanine dyes, particularly noted for their utility in various scientific and industrial applications due to their unique chemical and physical properties. These dyes are often explored for their photophysical characteristics, making them valuable in fields like photodynamic therapy and fluorescence imaging.

Synthesis Analysis

Synthesis of this compound and related derivatives typically involves complex organic reactions aimed at introducing specific functional groups that confer desirable properties like solubility or photostability. An example is the formation of H-aggregates of Indocyanine Cy5 dye, where the structural transformation from strongly to weakly coupled H-type aggregates is promoted by an increase in ionic strength, highlighting the delicate balance of interactions necessary for dye synthesis (Berlepsch & Böttcher, 2015).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography, are crucial for understanding the spatial arrangement of atoms within these compounds, which directly influences their chemical reactivity and physical properties. Studies on indole derivatives, for instance, reveal the planarity of the mesoionic imidazolium ring system and the specific bond distances that indicate double bond character, shedding light on the compound's electronic structure (Tominaga et al., 1973).

Chemical Reactions and Properties

The chemical reactivity of such compounds is often studied through their participation in synthesis reactions or their behavior under specific conditions. For example, the facile synthesis of (acylphenylamino)sulfonium salts showcases the compound's potential as a precursor for further chemical transformations (Vilsmaier et al., 1980).

Physical Properties Analysis

Physical properties like solubility, melting points, and spectral characteristics are vital for practical applications. The aggregation behavior of Indocyanine Cy5 dye in aqueous solution, leading to different spectroscopic features, illustrates how physical properties can be modulated by concentration and environmental conditions (Berlepsch & Böttcher, 2015).

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards different reagents or stability under various conditions, are crucial for its application in synthesis and technology. Research into the synthesis and reactivity of benzylic sulfonium salts, for example, provides insight into potential benzylation strategies under nearly neutral conditions, which could be relevant for modifying the compound or derivatives thereof (Forrester et al., 2001).

科学研究应用

聚集行为和分子耦合

研究了吲哚菁绿 Cy5 染料衍生物(包括 1H-苯并[e]吲哚鎓结构)在水溶液中的聚集行为,显示出从强分子耦合到弱分子耦合的转变。这种转变是由增加的离子强度促进的,并导致形成有序的、延展的单层薄片,区别于强耦合 H 聚集体的粒子,它们只有几个纳米大小。这一发现对理解染料在各种溶剂和条件下的聚集动力学有影响,可用于设计光学和电子器件 (Berlepsch 和 Böttcher,2015)。

凋亡研究和细胞成像

一种采用成像组合式流式细胞仪 (IFC) 和使用 1H-苯并[e]吲哚鎓结构衍生物的独特细胞染色工艺的新型凋亡研究方法展示了一种研究细胞凋亡变化的创新方法。这种方法既有研究潜力,又有临床应用潜力,为详细分析细胞群和凋亡细胞提供了新途径,提供了对细胞对各种治疗反应的见解 (Wang 和 Kubota,2002)。

环境监测和废水处理

对四唑盐(与感兴趣的化学结构密切相关)在活性污泥微生物中测量呼吸活性的评估提出了一种监测废水处理性能的方法。这种方法对于废水处理系统的常规评估很有价值,确保环境安全和符合监管标准 (McCluskey、Quinn 和 McGrath,2005)。

pH 传感荧光探针的开发

基于吲哚鎓的荧光探针被开发用于检测极端酸度或碱度,展示了 1H-苯并[e]吲哚鎓衍生物的化学多功能性。这些探针表现出极好的可逆性、高选择性和良好的光稳定性,使其适用于包括环境监测、生物研究和工业过程控制在内的各种应用 (Li 等人,2019)。

提高太阳能电池的光电转换

对染料敏化太阳能电池与近红外吸收花青染料(包括 1H-苯并[e]吲哚鎓衍生物)共敏化的研究突出了它们提高光电转换效率的潜力。这项工作为开发更有效的太阳能收集技术开辟了道路,为可再生能源的发展做出了贡献 (Wu 等人,2009)。

安全和危害

属性

IUPAC Name |

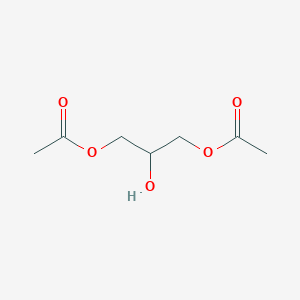

4-[2-[6-(N-acetylanilino)hexa-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O4S/c1-25(35)33(27-16-7-6-8-17-27)22-12-5-4-9-19-30-32(2,3)31-28-18-11-10-15-26(28)20-21-29(31)34(30)23-13-14-24-39(36,37)38/h4-12,15-22H,13-14,23-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRXJKJWUZPHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Einecs 264-176-2 | |

CAS RN |

63450-66-8 | |

| Record name | 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benz(e)indolium, 2-(6-(acetylphenylamino)-1,3,5-hexatrien-1-yl)-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrien-1-yl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[6-(acetylphenylamino)hexa-1,3,5-trienyl]-1,1-dimethyl-3-(4-sulphonatobutyl)-1H-benz[i]indolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。